molecular formula C13H22N4O2 B14135807 tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate CAS No. 220170-79-6

tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate

Cat. No.: B14135807
CAS No.: 220170-79-6
M. Wt: 266.34 g/mol
InChI Key: KRFFSEBHEHYLHE-UHFFFAOYSA-N
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Description

tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a bis(2-cyanoethyl)amino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with bis(2-cyanoethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It is used in biochemical studies to investigate the interactions and functions of biomolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate include:

  • tert-Butyl (2-cyanoethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

220170-79-6

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[2-[bis(2-cyanoethyl)amino]ethyl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-11-17(9-4-6-14)10-5-7-15/h4-5,8-11H2,1-3H3,(H,16,18)

InChI Key

KRFFSEBHEHYLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCC#N)CCC#N

Origin of Product

United States

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